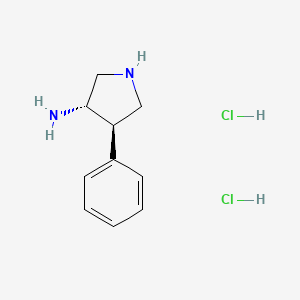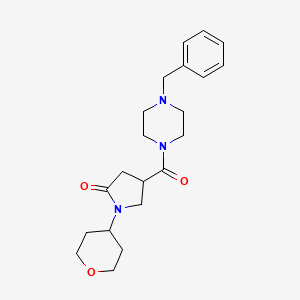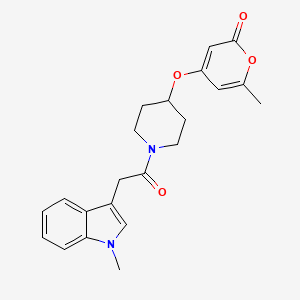
3-Benzyl-3-phenylazetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-3-phenylazetidine hydrochloride is a chemical compound with the CAS Number: 93007-52-4. It has a molecular weight of 259.78 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-benzyl-3-phenylazetidine hydrochloride. Its InChI code is 1S/C16H17N.ClH/c1-3-7-14 (8-4-1)11-16 (12-17-13-16)15-9-5-2-6-10-15;/h1-10,17H,11-13H2;1H . This indicates that the compound consists of a benzyl group and a phenyl group attached to a azetidine ring, along with a hydrochloride group.Physical And Chemical Properties Analysis
3-Benzyl-3-phenylazetidine hydrochloride is a powder with a melting point of 171-172°C .科学的研究の応用
Catalytic Reactions and Synthesis
- Synthesis of Functionalized Amines : The study by Almena, Foubelo, and Yus (1994) showcases the catalytic reductive opening of azetidines, a class of compounds related to "3-Benzyl-3-phenylazetidine hydrochloride", demonstrating a method for preparing functionalized amines. This method involves the reaction of N-phenylazetidine with lithium, leading to various functionalized amines through treatment with different electrophiles (Almena, Foubelo, & Yus, 1994).
Organic Synthesis and Material Science
- Development of Hypervalent Iodine Reagents : The work by Yusubov, Drygunova, and Zhdankin (2004) on the development of recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds highlights the importance of innovative reagents in organic synthesis. These findings could be relevant for the synthesis and modification of complex organic compounds, including azetidine derivatives (Yusubov, Drygunova, & Zhdankin, 2004).
Advanced Materials and Chemical Sensing
- AIEgen for pH Sensing : Research by Li et al. (2018) on benzothiazole-based aggregation-induced emission luminogens (AIEgens) presents a case for advanced materials capable of pH sensing. The study demonstrates the use of a benzothiazole derivative for sensitive physiological pH detection, which could imply potential for developing novel sensors using structurally complex organic compounds such as "3-Benzyl-3-phenylazetidine hydrochloride" (Li et al., 2018).
Environmental Applications
- Detection of Tin Compounds : Harino, Fukushima, and Tanaka (1992) explored methods for the simultaneous determination of butyltin and phenyltin compounds in aquatic environments. This research is indicative of the broader applications of chemical analysis and environmental monitoring, potentially relevant to compounds like "3-Benzyl-3-phenylazetidine hydrochloride" in detecting environmental pollutants (Harino, Fukushima, & Tanaka, 1992).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
将来の方向性
特性
IUPAC Name |
3-benzyl-3-phenylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.ClH/c1-3-7-14(8-4-1)11-16(12-17-13-16)15-9-5-2-6-10-15;/h1-10,17H,11-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGPYHIJPXHUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2594501.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B2594505.png)
![N-(4-bromophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2594507.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2594508.png)


![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2594515.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2594520.png)

![4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid](/img/structure/B2594522.png)
![2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2594523.png)
